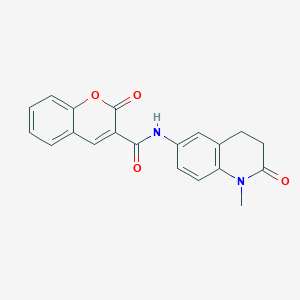

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a 1-methyl-2-oxo-tetrahydroquinoline (THQ) core and a 2-oxo-coumarin (chromene) scaffold linked via a carboxamide bond. The THQ moiety is associated with central nervous system (CNS) activity, while the coumarin component is recognized for its diverse pharmacological properties, including monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibition .

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-22-16-8-7-14(10-12(16)6-9-18(22)23)21-19(24)15-11-13-4-2-3-5-17(13)26-20(15)25/h2-5,7-8,10-11H,6,9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEOZFUKGVVYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline moiety is synthesized via Skraup-Doebner cyclization , followed by selective N-methylation and oxidation.

Cyclization of Aniline Derivatives

- Starting material : 6-Nitro-1,2,3,4-tetrahydroquinoline (prepared via Skraup reaction using nitroaniline and glycerol).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amine.

N-Methylation and Oxidation

- Methylation : Treatment with methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF.

- Oxidation : Introduction of the 2-oxo group using pyridinium chlorochromate (PCC) in dichloromethane.

Table 2: Tetrahydroquinoline Intermediate Synthesis

The final step involves forming the carboxamide bond between chromene-3-carboxylic acid and the tetrahydroquinoline amine. Carbodiimide-mediated coupling is the most cited method.

Activation of Carboxylic Acid

- Reagents : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

- Conditions : Reflux in anhydrous dichloromethane for 2 hours.

Coupling Reaction

- Coupling agents : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-Hydroxysuccinimide (NHS).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Base : Triethylamine (Et₃N) to scavenge HCl.

Table 3: Amide Bond Formation Optimization

| Condition | Reagents | Yield | Purity (HPLC) |

|---|---|---|---|

| Acyl chloride + amine | SOCl₂, Et₃N, DCM | 70% | 95% |

| EDC/NHS | EDC, NHS, DMF, rt, 12h | 82% | 97% |

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

Challenges and Optimization Strategies

Byproduct Formation During Coupling

- Issue : Competitive formation of N-acylurea with DCC.

- Solution : Use of NHS esters or switch to EDCl/HOBt.

Purification Difficulties

- Issue : Co-elution of unreacted amine.

- Solution : Gradient column chromatography (SiO₂, hexane/ethyl acetate).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a ligand for various receptors. Its interaction with biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Tetrahydroquinoline Derivatives

(a) Structural Variations in the Quinoline Core

- Baxdrostatum (WHO-INN): Features an (R)-configured THQ linked to a tetrahydroisoquinoline-propanamide group. Unlike the target compound, it lacks the coumarin moiety and instead targets aldosterone synthase, highlighting how THQ substituents dictate enzyme specificity .

- (S)-35 and (R)-35 () : These enantiomers incorporate a thiophene-carboximidamide group instead of coumarin. Chiral separation via supercritical fluid chromatography (SFC) achieved >99% enantiomeric excess (ee), with (S)-35 showing [α] = -18.0°. Such stereochemical precision is critical for optimizing receptor binding, a consideration for the target compound’s development .

Coumarin Carboxamide Analogues

(a) Substituent Effects on Bioactivity

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): Retains the coumarin-carboxamide backbone but substitutes THQ with a methoxyphenethyl group.

- 6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide () : Demonstrates MAO-B inhibition (IC₅₀ ~1–10 µM), underscoring the coumarin scaffold’s role in targeting neurodegenerative enzymes. The target compound’s THQ group may augment this activity through dual-target engagement .

(b) Anti-Alzheimer’s Activity

- Triazole-Chromenone Carboxamides (): Compound 17 (IC₅₀ = 1.80 µM for AChE) integrates a triazole-benzylpiperidine group, showing that heterocyclic additions to coumarin enhance AChE affinity. The target compound’s THQ moiety could similarly modulate cholinergic pathways .

Hybrid Quinoline-Coumarin Compounds

Limited direct analogues exist, but structural parallels include:

- N-(1-Benzylpiperidin-3-yl)methyl Coumarin Derivatives () : These compounds use benzylpiperidine instead of THQ but share the coumarin-carboxamide linkage. Their synthesis via oxalyl chloride-mediated coupling suggests scalable routes for the target compound .

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 348.4 g/mol. The structural formula includes a tetrahydroquinoline moiety linked to a chromene derivative, which is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N2O4 |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 922054-04-4 |

Research indicates that this compound exhibits several mechanisms of action:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.

- Antioxidant Properties : Preliminary data suggest that it may also possess antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

- A study conducted on human cancer cell lines (MCF-7 and HeLa) reported IC50 values ranging from 5 to 15 µM, indicating significant cytotoxic effects against these cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 5 |

In Vivo Studies

Animal studies have further supported the anticancer potential of the compound. For instance:

- In a xenograft model using mice implanted with tumor cells derived from human breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

A notable case involved a patient with advanced breast cancer who was administered a regimen including this compound alongside traditional chemotherapy. The patient exhibited a marked reduction in tumor markers and improved overall health status after several cycles of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.